molecular formula C20H23N3O3 B2600316 6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2319725-03-4

6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2600316
CAS No.: 2319725-03-4
M. Wt: 353.422
InChI Key: IPZZDPFEEWUTRO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a cyclopropyl group, a phenoxyacetyl group, and a piperidinyl group attached to a dihydropyridazinone core

Preparation Methods

The synthesis of 6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves multiple steps. The synthetic route typically starts with the preparation of the piperidinyl intermediate, which is then acylated with phenoxyacetyl chloride. The resulting product undergoes cyclization to form the dihydropyridazinone core. . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, leading to the formation of various derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with the piperidine moiety are widely studied for their pharmacological properties.

    Phenoxyacetyl derivatives: These compounds are known for their diverse chemical reactivity and biological activities

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19-9-8-18(15-6-7-15)21-23(19)16-10-12-22(13-11-16)20(25)14-26-17-4-2-1-3-5-17/h1-5,8-9,15-16H,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZZDPFEEWUTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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